2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile

Description

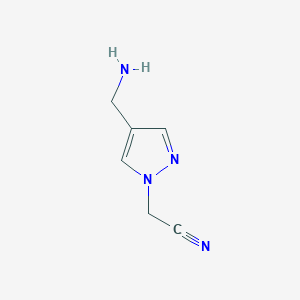

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an aminomethyl group and an acetonitrile group

Properties

IUPAC Name |

2-[4-(aminomethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,2-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIWXKMMHHKHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-(aminomethyl)-1H-pyrazole with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding nitrile oxides or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)-1H-pyrazole: Lacks the acetonitrile group, making it less versatile in certain reactions.

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)ethanol: Contains an ethanol group instead of acetonitrile, affecting its reactivity and solubility.

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)propanoic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to acetonitrile.

Uniqueness

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an aminomethyl group and an acetonitrile group, which provide a balance of nucleophilic and electrophilic sites. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

The compound 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-derived molecule that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article will delve into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. For This compound , the synthetic pathway generally follows these steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with an appropriate carbonyl compound to form the pyrazole ring.

- Substitution Reaction : The amino group is introduced via a nucleophilic substitution reaction on a suitable precursor.

- Final Modification : The acetonitrile group is added to complete the synthesis.

This process results in a compound that can be characterized by various analytical techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including This compound . Research indicates that compounds in this class may exhibit significant antiproliferative activities against various cancer cell lines. For instance, certain pyrazole derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and angiogenesis .

- Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Cell Cycle Arrest : Compounds have been shown to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activity. For example, some studies report effective inhibition against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analyses indicate that modifications on the pyrazole scaffold can enhance antibacterial efficacy.

Study 1: Antiproliferative Activity

In a study evaluating a series of pyrazole derivatives, one compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 0.98 µM. This study utilized Western blot analysis to confirm the downregulation of c-Met and VEGFR-2 signaling pathways as a mechanism for reduced cell viability .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of several pyrazole-based compounds against strains like E. coli and S. aureus. The results indicated that certain derivatives showed MIC values as low as 4 µg/mL, demonstrating promising potential as antibacterial agents .

Data Summary

| Property | Value/Observation |

|---|---|

| Antiproliferative IC50 | ~0.98 µM (A549) |

| Mechanism | c-Met/VEGFR-2 inhibition |

| Antimicrobial MIC | 4 µg/mL (against E. coli, S. aureus) |

| Induction of Apoptosis | Yes (via mitochondrial pathways) |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole and aminomethyl groups. Pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while the nitrile carbon appears near δ 115–120 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ peak for C₇H₉N₅ at m/z 179.08).

- IR Spectroscopy : Identifies the nitrile stretch (~2240 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .

What role does this compound play in the synthesis of JAK inhibitors like Baricitinib?

Advanced

This compound is structurally related to Baricitinib impurities (e.g., Impurity 22, CAS 1187594-16-6), which arise during the synthesis of azetidine-containing JAK inhibitors. The aminomethyl-pyrazole-acetonitrile moiety may act as a building block for coupling with pyrrolopyrimidine cores via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Contradictions in impurity profiles (e.g., differing CAS numbers in vs. 13) highlight the need for rigorous analytical validation during scale-up.

How does the aminomethyl group influence reactivity in cross-coupling reactions?

Advanced

The aminomethyl group enhances solubility in polar solvents and can act as a directing group in metal-catalyzed reactions. For example, in Suzuki-Miyaura couplings, boronic ester derivatives of pyrazole-acetonitriles (e.g., tetramethyl dioxaborolane-substituted analogs) undergo efficient coupling with aryl halides. The nitrile group stabilizes intermediates via coordination to palladium catalysts, as seen in related heterocyclic systems .

What are the key challenges in purifying this compound?

Q. Basic

- Byproduct Formation : Competing reactions (e.g., over-alkylation) may generate impurities like dimerized pyrazoles.

- Hydrolysis Sensitivity : The nitrile group is prone to hydrolysis under acidic/basic conditions, requiring neutral pH during workup .

- Chromatography : Silica gel interaction with polar aminomethyl groups can cause tailing; reverse-phase HPLC or ion-exchange resins may improve resolution .

How do structural modifications impact biological activity in related pharmaceuticals?

Advanced

In JAK inhibitors (e.g., Itacitinib, CAS 1334298-90-6), replacing the aminomethyl group with sulfonyl or fluorinated substituents alters kinase selectivity and metabolic stability. For instance, the ethylsulfonyl group in Baricitinib () enhances binding to JAK1/2 over TYK2. Computational docking studies and SAR analyses are critical for optimizing substituents .

What safety protocols are essential for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of toxic HCN vapors under decomposition .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and nitrile degradation .

How is this compound utilized in heterocyclic boron chemistry?

Advanced

The pyrazole ring can be functionalized with boronic esters (e.g., via Miyaura borylation) to enable Suzuki couplings. For example, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-acetonitrile derivatives (CAS 1093307-35-7, ) are key intermediates in synthesizing biaryl-containing pharmaceuticals. The nitrile group’s electron-withdrawing nature enhances boron electrophilicity, accelerating transmetalation .

What analytical methods resolve contradictions in impurity profiling during synthesis?

Q. Advanced

- LC-MS/MS : Differentiates isobaric impurities (e.g., positional isomers in pyrazole substitution).

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations in complex mixtures .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for pyrazole-carbonitrile derivatives in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.